1-(4-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Pharmacological Activity
The compound 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone (EST64454) represents a new series of pyrazoles with significant pharmacological activity as a σ1 receptor antagonist, primarily investigated for the treatment of pain. The synthesis process for EST64454 showcases a five-step approach suitable for production scale, highlighting its outstanding aqueous solubility and high metabolic stability across species. This compound demonstrates antinociceptive properties in both capsaicin and partial sciatic nerve ligation models in mice, indicating its potential as a BCS class I compound for pain management (Díaz et al., 2020).
Molecular Structure and Docking Studies
A detailed study involving FT-IR, NBO, HOMO-LUMO, MEP analysis, and molecular docking of 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone provides insights into its molecular structure, vibrational frequencies, and geometrical parameters. The compound exhibits potential as an anti-neoplastic agent, with molecular docking studies highlighting the significant role of the fluorine atom and ethanone group in its binding activity (Mary et al., 2015).
Cytotoxic Studies and Binding Analysis
The synthesis, characterization, and cytotoxic studies of 1-(4-(6-fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone reveal its potential in biological applications. The compound's thermal stability, structural confirmation through single crystal XRD, and cytotoxicity evaluations indicate its applicability in pharmacokinetics and potential carrier protein interactions (Govindhan et al., 2017).
Antiviral Activity
Research on 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives highlights a novel approach to synthesizing heterocyclic compounds with potential antiviral activity. The study outlines the synthesis routes and evaluates the cytotoxicity, anti-HSV1, and anti-HAV-MBB activities of these compounds, providing a foundation for future antiviral drug development (Attaby et al., 2006).
Antimicrobial and Antifungal Activities
Novel Schiff bases synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone and their antimicrobial activity assessment reveal significant findings. These compounds, especially 5a, 5c, 5f, and 5h, show excellent activity compared to other derivatives, underlining their potential as antimicrobial agents. This study not only contributes to the understanding of the antimicrobial properties of these compounds but also opens avenues for future research in combating microbial resistance (Puthran et al., 2019).
Properties
IUPAC Name |
1-[4-[1-(4-fluorophenyl)-4-propoxypyrazole-3-carbonyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3/c1-3-12-27-17-13-24(16-6-4-15(20)5-7-16)21-18(17)19(26)23-10-8-22(9-11-23)14(2)25/h4-7,13H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQDTHDKQOKUKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)N2CCN(CC2)C(=O)C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.